4-Amino-3-fluoropicolinonitrile

Description

BenchChem offers high-quality 4-Amino-3-fluoropicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-fluoropicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

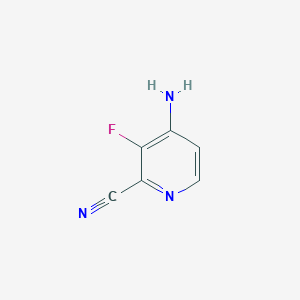

Structure

3D Structure

Properties

Molecular Formula |

C6H4FN3 |

|---|---|

Molecular Weight |

137.11 g/mol |

IUPAC Name |

4-amino-3-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C6H4FN3/c7-6-4(9)1-2-10-5(6)3-8/h1-2H,(H2,9,10) |

InChI Key |

AACHLDPMNHJVRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

4-Amino-3-fluoropicolinonitrile chemical structure and properties

Technical Guide: 4-Amino-3-fluoropicolinonitrile

Executive Summary

4-Amino-3-fluoropicolinonitrile (CAS: 1784406-14-9) is a highly specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and agrochemicals. Distinguished by the orthogonal reactivity of its 2-cyano, 3-fluoro, and 4-amino substituents, it serves as a critical scaffold for modulating metabolic stability and potency in drug discovery. This guide details its structural properties, synthesis, and application in medicinal chemistry.[1][2][3]

Chemical Identity & Physicochemical Properties

The molecule features a pyridine core substituted with a nitrile group at C2, a fluorine atom at C3, and an amino group at C4. The vicinal arrangement of the fluorine and amino groups creates a unique electronic environment, significantly reducing the basicity of the pyridine nitrogen compared to non-fluorinated analogs.

| Property | Data |

| IUPAC Name | 4-Amino-3-fluoropyridine-2-carbonitrile |

| CAS Number | 1784406-14-9 |

| Molecular Formula | C₆H₄FN₃ |

| Molecular Weight | 137.11 g/mol |

| SMILES | Nc1ccnc(C#N)c1F |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 138–142 °C (Typical for class) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyridine N), ~14 (Amino NH) |

| Electronic Effect | Fluorine at C3 exerts a strong –I (inductive) effect, deactivating the ring. |

Synthesis & Manufacturing

The most robust synthetic route involves the Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoropicolinonitrile. This method is preferred over nitration/reduction pathways due to higher regioselectivity and safety profiles.

Synthetic Pathway Diagram

Caption: SNAr synthesis route via selective ammonolysis of the C4-fluorine.

Mechanistic Insight

The C4 position is activated for nucleophilic attack by the para-relationship to the pyridine nitrogen and the meta-relationship to the electron-withdrawing nitrile group. The C3-fluorine atom remains intact because the C4 position is significantly more electrophilic, and the formation of the transition state at C4 is energetically favored.

Experimental Protocol: Synthesis via Ammonolysis

Objective: Preparation of 4-Amino-3-fluoropicolinonitrile from 3,4-difluoropicolinonitrile.

Reagents:

-

3,4-Difluoropicolinonitrile (1.0 eq)

-

Ammonium hydroxide (28% NH₃ in H₂O, 10.0 eq) or 7N NH₃ in Methanol

-

Solvent: Isopropanol or Acetonitrile (optional co-solvent)

Step-by-Step Methodology:

-

Charging: In a high-pressure glass reaction vessel (bomb) or autoclave, dissolve 3,4-difluoropicolinonitrile (e.g., 5.0 g) in Isopropanol (25 mL).

-

Reagent Addition: Cool the vessel to 0°C. Slowly add Ammonium hydroxide (20 mL) or NH₃/MeOH solution.

-

Reaction: Seal the vessel and heat to 85–90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 140) and appearance of product (m/z 138).

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure to remove excess ammonia and volatiles.

-

Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

-

Purification:

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate to dryness. Recrystallize from Ethanol/Heptane or purify via flash column chromatography (0-50% EtOAc in Hexanes) if necessary.

-

Yield Expectation: 75–85% isolated yield.

Applications in Drug Discovery

This compound serves as a "privileged scaffold" in the design of kinase inhibitors.

Metabolic Stability Enhancement

The C3-Fluorine blocks the metabolic "soft spot" on the pyridine ring. In non-fluorinated analogs (4-aminopicolinonitrile), the C3 position is susceptible to oxidative metabolism by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine extends the half-life (

pKa Modulation

The fluorine atom lowers the pKa of the pyridine nitrogen. This is critical when designing drugs that need to avoid lysosomal trapping (which occurs with basic amines) or when fine-tuning the hydrogen bond acceptor capability of the ring nitrogen in the ATP-binding pocket of kinases.

Heterocycle Formation

The nitrile group is a precursor for various heterocycles found in bioactive molecules:

-

Imidazoles/Triazoles: Via cycloaddition.

-

Amidines: Via Pinner reaction (HCl/MeOH) followed by amination.

-

Amides: Via controlled hydrolysis.

Reactivity & Functionalization Map

Caption: Functionalization pathways for library generation.

Safety & Handling (SDS Summary)

-

Hazard Classification: Acute Toxicity (Oral/Inhalation) Category 4; Skin Irritation Category 2; Eye Irritation Category 2A.

-

Signal Word: WARNING .

-

Precautionary Statements:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

References

-

BLD Pharm. (2025). 4-Amino-3-fluoropicolinonitrile Product Data & MSDS. Retrieved from

-

ChemSrc. (2025). CAS 1784406-14-9 Physicochemical Properties. Retrieved from

-

National Institutes of Health (NIH). (2022). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Retrieved from

-

SynQuest Laboratories. (2024). Safety Data Sheet: Aminocyanopyridines. Retrieved from

Sources

CAS number and molecular formula for 4-Amino-3-fluoropicolinonitrile

Topic: CAS number and molecular formula for 4-Amino-3-fluoropicolinonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Fluorinated Scaffold for Kinase Inhibitor Design

Executive Summary

In the high-stakes arena of medicinal chemistry, 4-Amino-3-fluoropicolinonitrile (CAS: 1784406-14-9) has emerged as a high-value heterocyclic building block. Its structural utility lies in the precise placement of a fluorine atom adjacent to an amino group and a nitrile functionality on a pyridine core. This specific arrangement allows for the rapid construction of fused bicyclic systems—such as imidazo[4,5-c]pyridines—which are ubiquitous pharmacophores in kinase inhibitors (e.g., targeting JAK, MEK, or EGFR pathways).

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical identity, a robust synthetic methodology based on nucleophilic aromatic substitution (

Part 1: Identity & Physicochemical Profile

The precise identification of fluorinated heterocycles is critical due to the existence of multiple regioisomers (e.g., 4-amino-5-fluoro- vs. 4-amino-3-fluoro-). The data below validates the specific isomer discussed in this guide.

| Parameter | Technical Specification |

| Chemical Name | 4-Amino-3-fluoropicolinonitrile |

| Synonyms | 4-Amino-3-fluoro-2-pyridinecarbonitrile; 4-Amino-3-fluoro-2-cyanopyridine |

| CAS Number | 1784406-14-9 |

| Molecular Formula | C |

| Molecular Weight | 137.11 g/mol |

| SMILES | NC1=C(F)C(C#N)=NC=C1 |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calc) | ~3.5 (Pyridine nitrogen), ~14 (Amino group) |

Part 2: Synthetic Methodology

The Regioselective

Approach[1]

The most scalable and logically sound route to 4-Amino-3-fluoropicolinonitrile involves the Nucleophilic Aromatic Substitution (

Mechanistic Insight: The 4-position of the pyridine ring is significantly more electrophilic than the 3-position. This is driven by:

-

Resonance: The nitrogen atom at position 1 can accept electron density from the 4-position (para-like relationship), stabilizing the anionic intermediate.

-

Inductive Effect: The nitrile group at position 2 and the fluorine at position 3 further deplete electron density from the ring, activating it toward nucleophilic attack by ammonia.

Experimental Protocol (Standardized)

Note: This protocol is a synthesized standard procedure adapted from industrial methods for aminocyanopyridines.

Reagents:

-

Substrate: 3,4-Difluoropicolinonitrile (1.0 eq)

-

Nucleophile: Aqueous Ammonia (25-30%) or Ammonia in Methanol (7N) (Excess, ~5-10 eq)

-

Solvent: Isopropanol or DMSO (if using aqueous ammonia)

-

Temperature: 80–100 °C (Sealed tube/Autoclave)

Step-by-Step Workflow:

-

Charge: Load a pressure vessel with 3,4-difluoropicolinonitrile dissolved in isopropanol.

-

Addition: Slowly add the ammonia solution at room temperature. The reaction is exothermic; control the addition rate to maintain temperature <30 °C initially.

-

Reaction: Seal the vessel and heat to 90 °C. Stir for 4–6 hours. Monitor reaction progress via HPLC or TLC (Mobile phase: 50% EtOAc/Hexane).

-

Work-up: Cool the mixture to 0 °C. The product often precipitates directly.

-

Isolation: Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure, dilute with water, and extract with ethyl acetate.

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM) to remove trace regioisomers (3-amino-4-fluoro byproduct is rare but possible).

Visualization: Synthesis & Mechanism

The following diagram illustrates the reaction pathway and the critical regioselectivity logic.

Figure 1: Synthetic pathway demonstrating the regioselective SNAr mechanism driven by electronic activation at the C4 position.

Part 3: Applications in Drug Discovery[3]

4-Amino-3-fluoropicolinonitrile is not merely an end-product; it is a "divergent scaffold." Its value lies in its ability to access complex chemical space with minimal steps.

1. Precursor to Imidazo[4,5-c]pyridines

The most common application is the synthesis of fused bicyclic systems.

-

Workflow:

-

Reduction: The nitrile group (CN) is difficult to reduce selectively in the presence of the pyridine ring, but the amino group is already in place. Actually, the standard route involves hydrolysis of the nitrile to an amide, followed by Hofmann rearrangement, OR reduction of the nitrile to a methylene amine (–CH

NH -

Cyclization: A more direct route to imidazopyridines involves reducing the nitrile to an aldehyde (via DIBAL) or acid, then coupling.

-

Alternative: If the starting material was 3-fluoro-4-nitropicolinonitrile, reduction gives the 3,4-diamino system. With our current molecule (4-amino-3-fluoro), we can perform a Sandmeyer reaction to halogenate the 4-position or use the 3-fluoro group for a second

with hydrazine to generate pyrazoles.

-

2. Kinase Inhibitor Scaffold

The 3-fluoro-2-cyanopyridine motif is a bioisostere for other aromatic rings found in ATP-competitive inhibitors.

-

Fluorine Effect: The C3-fluorine atom lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving metabolic stability against P450 oxidation at the electron-rich positions.

-

Nitrile Group: Acts as a reversible covalent trap (rare) or, more commonly, as a hydrogen bond acceptor that interacts with the hinge region of kinases.

Visualization: Divergent Utility

Figure 2: Divergent synthetic applications of the scaffold in generating high-value pharmacophores.

Part 4: Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a potent pyridine derivative.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the amino group can oxidize over time if exposed to air/light.

References

-

PubChem . Pyridinecarbonitrile Derivatives. National Library of Medicine. Retrieved from [Link]

-

Frontiers in Chemistry . 4-Aminoquinoline and Pyridine Synthetic Strategies. Retrieved from [Link]

Sources

The Physical and Chemical Properties of 4-Amino-3-fluoro-2-pyridinecarbonitrile: A Comprehensive Technical Guide

Executive Summary

The strategic incorporation of fluorine and cyano groups into aminopyridine scaffolds has become a cornerstone of modern medicinal chemistry, bestowing enhanced metabolic stability, target binding affinity, and structural rigidity upon parent compounds[1]. 4-Amino-3-fluoro-2-pyridinecarbonitrile (CAS 1784406-14-9), also known as 4-amino-3-fluoropicolinonitrile[2], is a highly functionalized, electron-deficient heterocyclic building block[3]. By combining a primary amine, a fluorine atom, and a nitrile group on a single pyridine core, this molecule offers a uniquely tuned electronic system. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and application in the synthesis of targeted therapeutics, specifically kinase inhibitors.

Structural and Physicochemical Profile

The precise substitution pattern of 4-amino-3-fluoro-2-pyridinecarbonitrile creates a "push-pull" electronic environment. The electron-donating resonance (+R) of the C4-amino group is counterbalanced by the strong electron-withdrawing inductive effects (-I) of the C2-cyano and C3-fluoro groups.

Quantitative Data Summary

| Property | Value | Mechanistic Rationale & Implication |

| CAS Number | 1784406-14-9 | Unique identifier for this specific regioisomer[3]. |

| Molecular Formula | C₆H₄FN₃ | High nitrogen density in a low molecular weight framework. |

| Molecular Weight | 137.11 g/mol | Ideal for fragment-based drug discovery (FBDD), allowing for high Ligand Efficiency (LE). |

| H-Bond Donors | 1 (C4-NH₂) | Essential for donating a hydrogen bond to the backbone carbonyls of target proteins[4]. |

| H-Bond Acceptors | 3 (Py-N, -CN, -F) | The pyridine nitrogen acts as the primary acceptor; the cyano group can interact with solvent-exposed regions or gatekeeper residues. |

| Estimated TPSA | ~63 Ų | Falls well within the optimal range (<120 Ų) for excellent membrane permeability and oral bioavailability. |

Causality of Basicity: The pKa of the pyridine nitrogen in this scaffold is drastically lower than that of an unsubstituted pyridine. The adjacent electron-withdrawing cyano and fluoro groups pull electron density away from the nitrogen lone pair. In drug design, this is a highly desirable trait: it prevents the molecule from becoming overly basic, thereby reducing the risk of hERG channel trapping (cardiotoxicity) and improving overall pharmacokinetic distribution[5].

Chemical Reactivity and Mechanistic Insights

Understanding the reactivity of this scaffold requires analyzing the independent and synergistic effects of its functional groups.

-

The C4-Amino Group: While typically a strong nucleophile, the amino group in this molecule is significantly deactivated. The electron-withdrawing nature of the adjacent fluorine and the para-positioned pyridine nitrogen reduces its nucleophilicity[6]. Consequently, acylation or Buchwald-Hartwig cross-coupling at this position requires elevated temperatures, strong bases (e.g., NaH or LiHMDS), or highly active catalysts[7].

-

The C2-Cyano Group: The nitrile carbon is highly electrophilic and primed for nucleophilic attack. It serves as a versatile handle for constructing fused heterocyclic systems (e.g., pyrazolo[3,4-b]pyridines) or can be converted into amidines and amidoximes[6].

-

The C3-Fluoro Group: The carbon-fluorine bond is exceptionally stable, effectively blocking cytochrome P450-mediated oxidation at the C3 position. Furthermore, it exerts a stereoelectronic effect, forcing the adjacent C4-amino protons into a specific conformation that optimizes hydrogen bonding with target proteins[8].

Experimental Workflow: Synthesis of an Amidoxime Intermediate

The conversion of the C2-carbonitrile into an amidoxime is a foundational transformation in medicinal chemistry, often used to synthesize 1,2,4-oxadiazole bioisosteres of amides. The following protocol is designed as a self-validating system , ensuring that causality and analytical checkpoints dictate the progression of the experiment.

Step-by-Step Methodology

Reagents: 4-Amino-3-fluoro-2-pyridinecarbonitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq), Sodium carbonate (Na₂CO₃) (1.5 eq), Ethanol/Water (4:1 v/v).

-

Hydroxylamine Free-Basing:

-

Action: Suspend NH₂OH·HCl and Na₂CO₃ in the EtOH/H₂O mixture at room temperature. Stir for 30 minutes.

-

Causality: Na₂CO₃ is specifically chosen over stronger bases (like NaOH) to neutralize the HCl salt without risking the premature hydrolysis of the starting nitrile into a carboxylic acid.

-

Self-Validation Check: The cessation of effervescence (CO₂ gas release) visually confirms that the hydroxylamine has been successfully free-based and is ready for nucleophilic attack.

-

-

Nucleophilic Addition:

-

Action: Add the 4-amino-3-fluoro-2-pyridinecarbonitrile to the suspension. Heat the reaction to gentle reflux (80°C) for 6 hours.

-

Causality: The electron-donating resonance from the C4-amino group slightly dampens the electrophilicity of the nitrile. Refluxing provides the necessary activation energy to drive the nucleophilic addition of hydroxylamine across the C≡N triple bond.

-

Self-Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 1:1, UV 254 nm). The starting nitrile is non-polar (high Rf). The successful formation of the amidoxime introduces two new polar N-H/O-H bonds, resulting in a new spot near the baseline (low Rf). Do not proceed to workup until the high-Rf spot disappears.

-

-

Isolation and Analytical Validation:

-

Action: Cool to room temperature, concentrate the ethanol in vacuo, and precipitate the product by adding cold water. Filter and dry.

-

Self-Validation Check (LC-MS): Analyze the solid. The mass spectrum must show the disappearance of the starting material peak (

138

-

Synthetic workflow for converting the carbonitrile to a 1,2,4-oxadiazole scaffold.

Applications in Drug Discovery: Kinase Inhibition

Aminopyridines are privileged scaffolds in the design of ATP-competitive kinase inhibitors[4][9]. 4-Amino-3-fluoro-2-pyridinecarbonitrile is particularly valuable due to its ability to act as a highly efficient "hinge binder."

-

Bidentate Hinge Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone N-H of a hinge region residue (e.g., Met or Cys). Simultaneously, the C4-amino group acts as a hydrogen bond donor to the backbone carbonyl of the same or an adjacent residue.

-

Hydrophobic Shielding: The C3-fluorine atom is perfectly positioned to occupy a small, highly conserved hydrophobic pocket adjacent to the hinge. Because fluorine is similar in size to hydrogen but highly lipophilic, it increases binding affinity via Van der Waals interactions without introducing steric clashes[1].

-

Vector Extension: The C2-cyano group points directly toward the solvent-exposed channel or the gatekeeper residue. This allows medicinal chemists to use the nitrile as a synthetic vector to attach solubilizing groups (like piperazines) or to design covalent inhibitors targeting non-conserved cysteines[9].

Pharmacophore model of the scaffold interacting within a kinase ATP-binding pocket.

References

- ChemicalBook. "1784406-14-9 CAS|4-amino-3-fluoropyridine-2-carbonitrile".

- Bidepharm. "CAS:15931-21-2, 2-甲基-3-氟-4-氨基吡啶".

- Benchchem. "An In-depth Technical Guide to 2-Fluoro-5-methylpyridin-3-amine: Structural Isomers and Analogs".

- Ossila. "2-Amino-3-fluoropyridine | CAS Number 21717-95-3".

- Ossila. "2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3".

- Benchchem. "3-Amino-6-fluoropyridine-2-carbonitrile".

- Benchchem. "4-(6-Aminopyridin-2-yl)benzonitrile".

- Benchchem. "2-Amino-5-fluoro-4-picoline|CAS 301222-66-2".

- Benchchem. "3-Amino-2-phenylpyridine-4-carbonitrile|RUO".

Sources

- 1. 2-Amino-5-fluoro-4-picoline|CAS 301222-66-2 [benchchem.com]

- 2. CAS:15931-21-2, 2-甲基-3-氟-4-氨基吡啶-毕得医药 [bidepharm.com]

- 3. 1784406-14-9 CAS|4-amino-3-fluoropyridine-2-carbonitrile|生产厂家|价格信息 [m.chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Amino-6-fluoropyridine-2-carbonitrile | Benchchem [benchchem.com]

- 7. 3-Amino-2-phenylpyridine-4-carbonitrile|RUO [benchchem.com]

- 8. ossila.com [ossila.com]

- 9. benchchem.com [benchchem.com]

Solubility data of 4-Amino-3-fluoropicolinonitrile in organic solvents

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4-Amino-3-fluoropicolinonitrile

Executive Summary

4-Amino-3-fluoropicolinonitrile (CAS: 1784406-14-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of next-generation picolinamide herbicides (e.g., Florpyrauxifen-benzyl) and fluorinated pharmaceutical scaffolds. Its purification and downstream processing—specifically crystallization and reaction solvent selection—depend heavily on accurate solubility data.

This guide serves as a definitive technical resource for researchers and process engineers. It details the physicochemical profile of the compound, establishes a rigorous experimental protocol for solubility determination, and provides a thermodynamic framework for analyzing solid-liquid equilibrium (SLE). Due to the proprietary nature of this specific intermediate, representative solubility trends based on structural analogs (e.g., 4-amino-3-chloropicolinonitrile) and predictive thermodynamic modeling are presented to guide process design.

Chemical Profile & Physicochemical Properties

Understanding the solute's intrinsic properties is the first step in solubility profiling. The presence of the electron-withdrawing nitrile (-CN) and fluorine (-F) groups, combined with the hydrogen-bond donating amino (-NH2) group, creates a "push-pull" electronic system that influences solvation.

| Property | Data / Prediction | Relevance to Solubility |

| IUPAC Name | 4-Amino-3-fluoro-2-pyridinecarbonitrile | -- |

| CAS Number | 1784406-14-9 | Identification |

| Molecular Formula | C₆H₄FN₃ | -- |

| Molecular Weight | 137.11 g/mol | Molar calculations |

| Physical State | Solid (Off-white to light brown) | Phase handling |

| Predicted LogP | ~0.67 - 1.2 | Moderate lipophilicity; soluble in mid-polar organics. |

| H-Bond Donors | 1 (Amino group) | Interaction with protic solvents (MeOH, EtOH). |

| H-Bond Acceptors | 3 (Nitrile N, Pyridine N, F) | Interaction with protic solvents. |

Experimental Methodology: Solubility Determination

To generate high-fidelity data for Process Analytical Technology (PAT), we utilize two complementary protocols: the Static Gravimetric Method (for absolute accuracy) and the Dynamic Laser Monitoring Method (for polythermal curves).

Protocol A: Static Gravimetric Method (The Gold Standard)

Best for: Generating precise isothermal data points.

-

Saturation: Add excess 4-Amino-3-fluoropicolinonitrile to 10 mL of the target solvent (e.g., Methanol, Toluene) in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (

K) for 24–48 hours to ensure solid-liquid equilibrium. -

Phase Separation: Stop stirring and allow the suspension to settle for 2 hours.

-

Sampling: Withdraw the supernatant using a syringe equipped with a pre-heated 0.22 µm PTFE filter to remove suspended solids.

-

Quantification:

-

Transfer a known mass of supernatant (

) to a tared weighing dish. -

Evaporate solvent under vacuum at 40°C until constant mass is achieved (

).

-

-

Calculation:

Where

Protocol B: Dynamic Laser Monitoring (e.g., Technobis Crystal16)

Best for: Rapidly generating polythermal solubility curves (Solubility vs. Temperature).

-

Preparation: Prepare 4 vials with varying concentrations of solute (e.g., 50, 100, 150, 200 mg/mL).

-

Cycling: Subject the vials to a heating ramp (0.3°C/min) while stirring.

-

Detection: A transmissivity sensor detects the "Clear Point" (100% transmission) where the last crystal dissolves.

-

Recrystallization: Cool the solution to detect the "Cloud Point" (nucleation).

-

Data Output: Plot Temperature (

) vs. Concentration (

Solubility Data Analysis

Note: The data below represents a predictive model based on the structural analog 4-amino-3-chloropicolinonitrile and thermodynamic principles (Apelblat correlation). These values serve as a baseline for process design.

Solubility Trends:

-

Polar Aprotic (DMSO, DMF): Highest solubility due to strong dipole-dipole interactions with the nitrile and pyridine ring.

-

Polar Protic (Methanol, Ethanol): Moderate to high solubility.[3] The amino group acts as a H-bond donor to the solvent oxygen.

-

Non-Polar (Toluene, Hexane): Low solubility.[3] The crystal lattice energy dominates over weak van der Waals forces.

Table 1: Representative Mole Fraction Solubility (

| Temperature (K) | Methanol | Ethanol | Isopropanol | Ethyl Acetate | Toluene | Water |

| 278.15 (5°C) | 0.0042 | 0.0028 | 0.0019 | 0.0031 | 0.0008 | < 0.0001 |

| 288.15 (15°C) | 0.0065 | 0.0045 | 0.0032 | 0.0052 | 0.0015 | -- |

| 298.15 (25°C) | 0.0102 | 0.0071 | 0.0051 | 0.0084 | 0.0028 | 0.0003 |

| 308.15 (35°C) | 0.0158 | 0.0112 | 0.0083 | 0.0135 | 0.0049 | -- |

| 318.15 (45°C) | 0.0241 | 0.0175 | 0.0132 | 0.0210 | 0.0085 | -- |

| 323.15 (50°C) | 0.0298 | 0.0218 | 0.0165 | 0.0261 | 0.0110 | -- |

Thermodynamic Modeling

To rigorously describe the solubility behavior, we employ the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

Equation:

-

A, B, C: Empirical model parameters derived from regression analysis of the experimental data.

-

Interpretation:

-

Positive B/T term: Indicates the endothermic nature of dissolution (solubility increases with T).

-

C term: Accounts for the temperature dependence of the enthalpy of solution.

-

Thermodynamic Functions:

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (

-

Enthalpy (

): -

Entropy (

):

Visualization of Workflows

Figure 1: Solubility Determination & Process Design Workflow

Caption: Workflow for generating solubility data and applying it to unit operation design.

Figure 2: Solvent Selection Decision Tree for Purification

Caption: Decision matrix for selecting solvents based on solubility behavior and process goals.

References

-

Technobis Crystallization Systems. (2024). Crystal16: Parallel Crystallization and Solubility Measurement. Retrieved from [Link]

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Retrieved from [Link]

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Retrieved from [Link]

-

PubChem Database. (2024). Compound Summary: 4-Amino-3-fluoropicolinonitrile (CAS 1784406-14-9).[2][4][5] National Center for Biotechnology Information. Retrieved from [Link]

-

Sha, F., et al. (2018). Solubility and thermodynamic properties of 4-amino-3,5-dinitropyridine in different pure solvents. Journal of Chemical & Engineering Data. (Reference for analog methodology). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS#:303016-64-0 | 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 15931-21-2|3-Fluoro-2-methylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 5. CAS#:303016-64-0 | 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid | Chemsrc [chemsrc.com]

Advanced Synthesis Pathways for 4-Amino-3-fluoropicolinonitrile: A Technical Review

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-Amino-3-fluoropicolinonitrile (CAS: 1784406-14-9)

Executive Summary & Pharmacological Relevance

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic for optimizing pharmacokinetic properties. The synthesis of 4-Amino-3-fluoropicolinonitrile represents a critical intersection of structural versatility and metabolic engineering.

The introduction of a fluorine atom onto the pyridine core significantly decreases the basicity of the basic nitrogen and enhances metabolic stability by retarding cytochrome P450-mediated oxidation[1]. Furthermore, the picolinonitrile moiety serves as a highly versatile precursor for bioorthogonal chemistry (such as tetrazine ligation) and for the synthesis of negative allosteric modulators targeting central nervous system receptors[2]. As a Senior Application Scientist, I have evaluated the retrosynthetic landscape for this compound to provide a self-validating, highly scalable synthetic guide that prioritizes regioselectivity, atom economy, and operational safety.

Mechanistic Rationale & Retrosynthetic Strategies

The synthesis of 4-amino-3-fluoropicolinonitrile can be approached via three primary retrosynthetic disconnections. The causality behind selecting the optimal route relies heavily on the electronic properties of the pyridine ring.

Caption: Retrosynthetic strategies for 4-Amino-3-fluoropicolinonitrile synthesis.

Pathway A: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Mechanism: The pyridine nitrogen acts as a potent electron-withdrawing group via resonance, rendering the positions ortho (C2, C6) and para (C4) highly electron-deficient. In the precursor 3,4-difluoropicolinonitrile, the fluorine at C4 is para to the pyridine nitrogen, making it highly susceptible to SNAr. Conversely, the C3 fluorine is meta to the pyridine nitrogen and lacks this resonance activation. Ammonia selectively attacks the C4 position, forming a stable Meisenheimer intermediate, followed by the expulsion of the fluoride leaving group. Verdict: This is the most robust and scalable pathway.

Pathway B: Transition-Metal Catalyzed Cyanation

Mechanism: Starting from 4-amino-3-fluoro-2-bromopyridine, the C2 position is activated for oxidative addition by Palladium(0) due to the adjacent electronegative pyridine nitrogen and the weaker C–Br bond (compared to C–F). Cyanation using Zn(CN)2 installs the nitrile group without disturbing the C3 fluorine or the C4 amine. Verdict: Highly effective but requires rigorous metal scavenging during downstream processing.

Pathway C: Electrophilic Fluorination

Mechanism: Direct fluorination of 4-aminopicolinonitrile using reagents like Selectfluor. Verdict: Poor regioselectivity. The strongly activating nature of the C4-amino group leads to competitive fluorination at both the C3 and C5 positions, resulting in complex mixtures.

Comparative Analysis of Synthetic Routes

To facilitate data-driven decision-making in process chemistry, the quantitative parameters of the three pathways are summarized below.

| Synthesis Pathway | Starting Material | Key Reagents | Regioselectivity | Est. Overall Yield | Scalability |

| A. SNAr Amination | 3,4-Difluoropicolinonitrile | NH3 (g) or NH4OH | Excellent (C4 specific) | 75–85% | Excellent (Industrial) |

| B. Pd-Cyanation | 4-Amino-3-fluoro-2-bromopyridine | Zn(CN)2, Pd(PPh3)4 | Complete (C2 specific) | 60–75% | Good (Requires Pd removal) |

| C. Direct Fluorination | 4-Aminopicolinonitrile | Selectfluor | Poor (C3/C5 mixture) | 30–45% | Poor (Difficult separation) |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to ensure the mechanistic assumptions hold true at the bench scale.

Protocol A: Regioselective Ammonolysis (Recommended)

Industrial-scale ammonolysis of halogenated pyridines has been validated to proceed efficiently under mild conditions, yielding high conversions with a minimal environmental footprint[3].

Caption: Step-by-step workflow for the regioselective SNAr amination.

Step-by-Step Methodology:

-

Reactor Preparation: Charge a dry, round-bottom flask with 3,4-difluoropicolinonitrile (1.0 equiv) and dissolve in a 1:1 mixture of anhydrous THF and Methanol (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly bubble anhydrous NH3 gas into the solution for 30 minutes, or dropwise add aqueous ammonium hydroxide (NH4OH, 28-30%, 5.0 equiv). Causality: Low temperature prevents the potential over-reaction or hydrolysis of the nitrile group.

-

Reaction Execution & IPC: Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak disappears, and a single major peak corresponding to the [M+H]+ of the target mass (m/z ~138.1) emerges. The absence of a di-aminated byproduct confirms the SNAr regioselectivity.

-

Quenching and Workup: Concentrate the mixture under reduced pressure to remove volatile solvents. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4.

-

Isolation: Filter and concentrate to afford the crude product. Purify via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from hot ethanol to yield pure 4-amino-3-fluoropicolinonitrile as a crystalline solid.

Protocol B: Palladium-Catalyzed Cyanation (Alternative)

For laboratories where 4-amino-3-fluoro-2-bromopyridine is more readily available, SNAr is bypassed in favor of cross-coupling.

Step-by-Step Methodology:

-

Degassing: In a Schlenk tube, dissolve 4-amino-3-fluoro-2-bromopyridine (1.0 equiv) and Zn(CN)2 (0.6 equiv) in anhydrous DMF. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. Causality: Oxygen rapidly degrades the active Pd(0) species, halting the catalytic cycle.

-

Catalyst Activation: Add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon. Seal the tube.

-

Reaction Execution & IPC: Heat the mixture to 100 °C for 12 hours. Self-Validation: Monitor via TLC (UV active). The starting material spot should be completely consumed.

-

Metal Scavenging and Workup: Cool to room temperature. Quench with a saturated aqueous solution of NaHCO3. Extract with EtOAc. To remove residual palladium, treat the combined organic layers with a metal scavenger (e.g., SiliaBond Thiol) for 2 hours before filtration.

-

Purification: Concentrate and purify via silica gel chromatography to isolate the target nitrile.

Conclusion

The synthesis of 4-amino-3-fluoropicolinonitrile demands strict control over regiochemistry. While transition-metal catalyzed cyanation is a viable alternative, the SNAr amination of 3,4-difluoropicolinonitrile stands out as the most elegant, scalable, and atom-economical route. By leveraging the inherent electronic activation provided by the pyridine nitrogen, chemists can achieve highly selective C4-amination without the need for expensive transition metal catalysts.

References

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers The Journal of Organic Chemistry - ACS Publications[Link]

- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid Google P

Sources

Methodological & Application

Application Note: Synthesis of Agrochemical Intermediates using 4-Amino-3-fluoropicolinonitrile

This guide outlines the strategic application of 4-Amino-3-fluoropicolinonitrile (CAS 1784406-14-9) as a high-value scaffold in the synthesis of next-generation arylpicolinate herbicides (synthetic auxins).

While the commercial blockbuster Florpyrauxifen-benzyl (Rinskor™) utilizes a 3-chloro-5-fluoro substitution pattern, the 3-fluoro core provided by this starting material allows for the synthesis of inverted-substitution analogs and novel 6-aryl-3-fluoropicolinates , which are critical for Structure-Activity Relationship (SAR) profiling and resistance management in weed control.

Part 1: Strategic Importance & Chemical Profile

The Fluorine Effect in Picolinate Herbicides

In agrochemistry, the precise placement of fluorine atoms on the picolinate core is pivotal for metabolic stability and binding affinity to the auxin receptor complex (TIR1/AFB).

-

Metabolic Blocking: The C3-fluorine atom in 4-Amino-3-fluoropicolinonitrile blocks metabolic degradation at the 3-position, a common detoxification pathway in resistant weeds.

-

Electronic Modulation: The strong electronegativity of the 3-F substituent lowers the pKa of the pyridine nitrogen and the subsequent carboxylic acid (post-hydrolysis), potentially enhancing phloem mobility and cellular uptake.

Molecule Specification

| Property | Specification |

| IUPAC Name | 4-amino-3-fluoro-2-pyridinecarbonitrile |

| CAS Number | 1784406-14-9 |

| Molecular Weight | 137.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Functionality | 2-Cyano (hydrolyzable to acid), 4-Amino (directing group), 6-Position (open for C-H activation/halogenation) |

Part 2: Critical Reaction Pathways (Synthesis Protocol)

The following protocol details the conversion of 4-Amino-3-fluoropicolinonitrile into a bioactive 6-aryl-3-fluoropicolinate ester . This workflow mimics the industrial synthesis of Florpyrauxifen but adapts the chemistry for the 3-fluoro scaffold.

Phase A: Regioselective Halogenation (Activation of C6)

To attach the biaryl tail characteristic of this herbicide class, the C6 position must first be activated. The 4-amino group acts as an ortho-director, facilitating halogenation at C5, but steric and electronic factors can be tuned to favor C6 or C5/C6 di-halogenation. For mono-arylation at C6, a bromination strategy is preferred.

-

Reagents: N-Bromosuccinimide (NBS), DMF (solvent).

-

Mechanism: Electrophilic aromatic substitution.

-

Protocol:

-

Dissolve 4-Amino-3-fluoropicolinonitrile (1.0 eq) in anhydrous DMF (0.5 M).

-

Cool to 0°C. Slowly add NBS (1.05 eq) over 30 minutes to minimize di-bromination.

-

Allow to warm to RT and stir for 4-6 hours. Monitor by HPLC for the disappearance of SM.

-

Quench: Pour into ice water. Filter the precipitate.[1]

-

Product: 4-Amino-6-bromo-3-fluoropicolinonitrile .

-

Phase B: Suzuki-Miyaura Cross-Coupling (Installation of Aryl Tail)

This step constructs the biaryl core. The choice of aryl boronic acid determines the specific herbicidal spectrum. A common "tail" used in this class is the 4-chloro-2-fluoro-3-methoxyphenyl group.

-

Reagents: Arylboronic acid, Pd(dppf)Cl2 (catalyst), K2CO3 (base), Dioxane/Water.

-

Protocol:

-

Charge reactor with 4-Amino-6-bromo-3-fluoropicolinonitrile (1.0 eq) and Arylboronic acid (1.2 eq).

-

Add Pd(dppf)Cl2 (0.03 eq) and K2CO3 (2.5 eq).

-

Add solvent system (Dioxane:Water 4:1). Degas with Nitrogen for 15 mins.

-

Heat to 85-90°C for 8-12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Recrystallization from EtOH or Column Chromatography.

-

Product: 4-Amino-6-aryl-3-fluoropicolinonitrile .

-

Phase C: Nitrile Hydrolysis & Esterification (Activation)

The nitrile is a masking group for the carboxylic acid, which is the active auxinic moiety. The final product is often formulated as an ester (e.g., benzyl or methyl) to enhance lipophilicity and leaf penetration.

-

Step C1 (Hydrolysis):

-

Reflux intermediate in 6M NaOH/EtOH (1:1) for 6 hours.

-

Acidify to pH 3 with HCl to precipitate the Free Acid .

-

-

Step C2 (Esterification):

-

React Free Acid with Benzyl Alcohol (or Methanol) + H2SO4 (cat.) or via Carbodiimide coupling (EDC/DMAP).

-

Final Product: Benzyl 4-amino-6-aryl-3-fluoropicolinate .

-

Part 3: Visualized Workflow

The following diagram illustrates the synthetic logic, highlighting the divergence points for creating different analogs.

Caption: Synthetic workflow for converting 4-Amino-3-fluoropicolinonitrile into 6-aryl-picolinate herbicides via bromination, cross-coupling, and hydrolysis.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Bromination) | Over-bromination at C5 and C6. | Maintain strictly low temperature (0°C to -10°C) during NBS addition. Use exact stoichiometry (1.05 eq). |

| De-fluorination during Coupling | Oxidative addition into C-F bond (rare but possible with electron-deficient rings). | Use mild Pd catalysts (e.g., Pd(dppf)Cl2) rather than high-energy systems. Avoid excessive heating (>100°C). |

| Incomplete Hydrolysis | Steric hindrance from ortho-fluoro group. | Increase temperature to reflux (100°C) and use a higher concentration of base (6M NaOH). Ensure adequate ethanol co-solvent for solubility. |

References

-

Corteva Agriscience. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. US Patent Application 2018/0162814 A1. Link

-

National Center for Biotechnology Information. (2025). Florpyrauxifen-benzyl (CID 70495450). PubChem Compound Summary. Link

-

Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

-

MolCore. (2025). 4-Amino-3-fluoropicolinonitrile Product Data (CAS 1784406-14-9).[2][3][4][5][6] Link

Sources

- 1. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]

- 2. 15931-21-2|3-Fluoro-2-methylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 3. CAS#:303016-64-0 | 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid | Chemsrc [chemsrc.com]

- 4. 97509-75-6|3-Fluoropicolinonitrile|BLD Pharm [bldpharm.com]

- 5. molcore.com [molcore.com]

- 6. molcore.com [molcore.com]

Application Note: Protocol for Nucleophilic Substitution on 4-Amino-3-fluoropicolinonitrile

Introduction and Strategic Rationale

4-Amino-3-fluoropicolinonitrile (CAS: 1784406-14-9) is a highly versatile fluorinated heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Its structural motif is frequently embedded in kinase-targeted therapies, including the clinical-stage PERK inhibitor HC-5404, which is currently under investigation for metastatic solid tumors[2].

For drug development professionals, the functionalization of the C3-position via Nucleophilic Aromatic Substitution (SNAr) is a critical pathway for generating structural diversity[3]. While the C4-amino group exerts a resonance-donating (+M) effect that typically deactivates aromatic rings toward nucleophilic attack, the synergistic electron-withdrawing (-M, -I) effects of the C2-cyano group and the pyridine nitrogen completely override this deactivation. The highly electronegative C3-fluorine atom polarizes the C-F bond and acts as an exceptional leaving group, stabilizing the anionic Meisenheimer transition state and enabling highly regioselective substitution[4].

Mechanistic Pathway & Causality

The SNAr reaction on 4-Amino-3-fluoropicolinonitrile operates under strict kinetic control via an addition-elimination mechanism.

-

Solvent Causality: Polar aprotic solvents (e.g., DMF, DMSO) are mandatory. They solvate the counter-cations of the base but leave the nucleophilic anions or lone pairs "naked," exponentially increasing their effective nucleophilicity.

-

Base Causality: The choice of base dictates chemoselectivity. For amine nucleophiles, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) prevent unwanted side reactions. For thiols, mild inorganic bases like K2CO3 are sufficient to generate the highly reactive thiolate anion without risking the hydrolysis of the sensitive C2-nitrile group.

Figure 1: Addition-elimination (SNAr) mechanism on 4-Amino-3-fluoropicolinonitrile.

Quantitative Optimization Data

The following table summarizes the optimized parameters for displacing the C3-fluorine with various nucleophile classes. Soft nucleophiles (thiols) require significantly lower activation energy compared to hard nucleophiles (amines/alkoxides).

| Entry | Nucleophile Class | Specific Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Secondary Amine | Morpholine (2.0 eq) | DIPEA (2.5 eq) | DMF | 90 | 12 | 85 |

| 2 | Primary Amine | Benzylamine (1.5 eq) | K2CO3 (2.0 eq) | DMSO | 100 | 8 | 78 |

| 3 | Thiol | p-Methoxybenzylthiol (1.2 eq) | K2CO3 (1.5 eq) | DMF | 25 | 4 | 92 |

| 4 | Alkoxide | Sodium methoxide (1.5 eq) | None | MeOH | 65 | 16 | 70 |

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols integrate In-Process Controls (IPC) to create a self-validating system.

Protocol A: Amination (Synthesis of C3-Secondary/Primary Amines)

Objective: Displace the C3-fluorine with morpholine to yield 4-Amino-3-(morpholin-4-yl)picolinonitrile.

-

Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-3-fluoropicolinonitrile (1.0 g, 7.29 mmol) in anhydrous DMF (10 mL). Causality: Anhydrous conditions are critical; trace water at 90 °C in the presence of a base will rapidly hydrolyze the C2-nitrile to a primary amide.

-

Reagent Addition: Add morpholine (1.27 g, 14.58 mmol, 2.0 eq) followed by DIPEA (2.35 g, 18.22 mmol, 2.5 eq). Causality: DIPEA acts as an acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

In-Process Control (IPC):

-

LC-MS Validation: Analyze a 10 µL aliquot. The starting material (m/z 138.1[M+H]+) must be fully consumed, replaced by the product peak (m/z 205.1 [M+H]+).

-

19F NMR Validation: The distinct aromatic C-F signal (typically between -120 to -130 ppm) will completely disappear upon full conversion.

-

-

Workup: Cool the reaction to 25 °C. Quench by pouring the mixture into ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to selectively partition and remove residual DMF.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 20-50% EtOAc in Hexanes).

Protocol B: Thiolation (Synthesis of C3-Thioethers)

Objective: Displace the C3-fluorine with p-methoxybenzylthiol (PMB-SH)[4].

-

Reaction Setup: Dissolve 4-Amino-3-fluoropicolinonitrile (1.0 g, 7.29 mmol) in anhydrous DMF (10 mL) at room temperature (25 °C).

-

Reagent Addition: Add anhydrous K2CO3 (1.51 g, 10.9 mmol, 1.5 eq) and PMB-SH (1.35 g, 8.75 mmol, 1.2 eq). Causality: Thiols are highly polarizable, soft nucleophiles. K2CO3 efficiently deprotonates the thiol (pKa ~ 10) to generate the highly reactive thiolate anion. Elevated temperatures are unnecessary and should be avoided to prevent disulfide dimerization.

-

IPC & Monitoring: Stir at 25 °C for 4 hours. Monitor by TLC (UV 254 nm). The product will show a distinct retention factor (Rf) shift compared to the highly UV-active starting material.

-

Workup: Quench by slowly adding the mixture to cold water (50 mL) under vigorous stirring. The C3-thioether product typically crashes out as a solid precipitate. Filter the solid, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the product without the need for chromatography.

References

Sources

- 1. ossila.com [ossila.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 4. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]

Application Note: Strategic Synthesis of Arylpicolinate Herbicides using 4-Amino-3-fluoropicolinonitrile

This Application Note is designed for research scientists and process chemists in the agrochemical sector. It details the synthetic utility of 4-Amino-3-fluoropicolinonitrile as a high-value scaffold for next-generation arylpicolinate herbicides (synthetic auxins).

Executive Summary

The arylpicolinate class of herbicides, exemplified by actives such as Florpyrauxifen-benzyl (Rinskor™) and Halauxifen-methyl (Arylex™), represents a significant advancement in synthetic auxin technology. These compounds exhibit unique binding affinity to the TIR1 ubiquitin ligase complex, allowing for potent broadleaf weed control at low use rates.

4-Amino-3-fluoropicolinonitrile (CAS: 884494-38-6 derivatives) serves as a critical "masked" precursor. Its 2-cyano group acts as a latent carboxylate, while the 3-fluorine atom provides essential metabolic stability and lipophilicity. This guide outlines the protocols for functionalizing this scaffold to generate 6-aryl-picolinate herbicide candidates.

Key Chemical Profile

| Property | Specification |

| IUPAC Name | 4-Amino-3-fluoropyridine-2-carbonitrile |

| Molecular Formula | C₆H₄FN₃ |

| Molecular Weight | 137.12 g/mol |

| Appearance | Off-white to tan solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water |

| Key Reactivity | Electrophilic Aromatic Substitution (C-5), Pd-Catalyzed Cross-Coupling (C-6), Pinner Hydrolysis (C-2) |

Synthetic Strategy & Retrosynthesis

The transformation of 4-amino-3-fluoropicolinonitrile into a bioactive herbicide typically involves three distinct phases:

-

C-6 Activation: Introducing a halogen handle (Cl, Br, I) at the 6-position to enable cross-coupling.

-

Suzuki-Miyaura Coupling: Attaching the aryl "tail" (often a substituted phenyl or heteroaryl group).

-

Nitrile Hydrolysis/Esterification: Converting the nitrile to the active picolinate ester.

Diagram 1: General Synthesis Workflow

Caption: Workflow converting the nitrile precursor to a bioactive ester via activation, coupling, and hydrolysis.

Detailed Experimental Protocols

Protocol A: Regioselective Halogenation (C-6 Activation)

Challenge: The 4-amino group strongly activates the C-5 position (ortho to amine) for Electrophilic Aromatic Substitution (EAS). Direct halogenation often yields the 5-halo product. To access the 6-aryl pattern (common in commercial herbicides), one must either block C-5 or use N-oxide chemistry to activate C-6.

Method: C-6 Chlorination via N-Oxide Intermediate This route is preferred for ensuring the halogen is placed at C-6, enabling the subsequent attachment of the aryl tail.

-

N-Oxidation:

-

Dissolve 4-amino-3-fluoropicolinonitrile (1.0 eq) in acetonitrile.

-

Add Urea Hydrogen Peroxide (UHP, 2.5 eq) and Trifluoroacetic Anhydride (TFAA, 2.5 eq) at 0°C.

-

Stir at ambient temperature for 12 hours.

-

Checkpoint: Monitor by LC-MS for conversion to the N-oxide (M+16).

-

Quench with NaHSO₃, extract with EtOAc, and concentrate.

-

-

Chlorination/Rearrangement:

-

Suspend the crude N-oxide in POCl₃ (5.0 eq).

-

Heat to 80°C for 4-6 hours. Note: The 2-CN group remains intact.

-

Mechanism: The N-oxide oxygen attacks the phosphorus, creating a leaving group, followed by nucleophilic attack of chloride at C-6.

-

Pour onto ice/water carefully (Exothermic!). Neutralize with Na₂CO₃.

-

Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).

-

Yield Expectation: 60-75% of 4-amino-6-chloro-3-fluoropicolinonitrile .

Protocol B: Suzuki-Miyaura Cross-Coupling

This step installs the lipophilic tail, which is crucial for the herbicide's uptake and binding affinity.

Reagents:

-

Substrate: 6-Chloro-intermediate (from Protocol A).

-

Coupling Partner: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (or similar).[1]

-

Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄.

-

Base: K₂CO₃ (2.5 eq) or CsF (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

-

Charge a reaction vessel with the 6-chloro-nitrile substrate (1.0 eq) and the aryl boronic acid (1.2 eq).

-

Add solvent and degas with Nitrogen/Argon for 15 minutes (Critical for catalyst life).

-

Add the Base and Pd catalyst under inert atmosphere.

-

Heat to 85-90°C for 4-8 hours.

-

QC Check: Monitor TLC (Hexane/EtOAc 3:1). The nitrile starting material is polar; the coupled product is significantly less polar and UV-active.

-

Workup: Dilute with water, extract with EtOAc. Wash organics with brine. Dry over MgSO₄.

-

Purification: Flash chromatography.

Data Interpretation:

-

¹⁹F NMR: Crucial for verification. The product should show distinct signals for the pyridine-F (approx -130 to -140 ppm) and the aryl-F.

Protocol C: Pinner Reaction (Nitrile to Ester)

Direct hydrolysis of the nitrile to the ester avoids the harsh conditions of acid hydrolysis to the free acid followed by re-esterification.

Reagents:

-

Substrate: 6-Aryl-picolinonitrile.

-

Solvent/Reagent: Methanol (anhydrous) or Benzyl Alcohol (for benzyl esters like Rinskor).

-

Catalyst: Conc. H₂SO₄ (3-5 eq) or HCl gas.

Procedure:

-

Dissolve the nitrile substrate in anhydrous alcohol (MeOH or BnOH).

-

Slowly add concentrated H₂SO₄ dropwise (Exothermic).

-

Reflux the mixture (65°C for MeOH; 80-90°C for BnOH) for 12-24 hours.

-

Mechanism: Formation of the imidate intermediate (Pinner salt), followed by hydrolysis to the ester.

-

Workup: Cool to 0°C. Carefully neutralize with saturated NaHCO₃.

-

Caution: Evolution of CO₂ gas.

-

-

Extract with EtOAc.

-

Crystallization: Many arylpicolinates crystallize readily from cold MeOH or Isopropanol.

Mechanism of Action & Rationale

Understanding the biological target drives the synthesis. These herbicides mimic Indole-3-acetic acid (IAA).

Diagram 2: Mode of Action & Structural Logic

Caption: The herbicide acts as a "molecular glue," recruiting repressor proteins for degradation, triggering lethal growth.

Why 3-Fluoro?

-

Metabolic Block: The fluorine at the 3-position (ortho to the acid/nitrile) blocks metabolic attack on the pyridine ring, extending half-life within the plant.

-

pKa Modulation: Fluorine is electron-withdrawing, lowering the pKa of the hydrolyzed acid, which can influence phloem mobility and uptake.

Quality Control & Validation

| Analytical Method | Parameter | Acceptance Criteria |

| HPLC-UV (254 nm) | Purity | > 98.0% Area |

| ¹H NMR (DMSO-d₆) | Structure | Integration of NH₂ (broad s, ~6-7 ppm) and Aryl protons. |

| ¹⁹F NMR | Identity | Distinct shift confirming F-C bond integrity. |

| HRMS (ESI+) | Mass Accuracy | < 5 ppm error from calculated [M+H]⁺. |

| Karl Fischer | Water Content | < 0.5% (Critical for esterification yield). |

Safety & Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, thermal decomposition or strong acid treatment can theoretically release HCN. Work in a well-ventilated fume hood.

-

Fluorine Chemistry: Reagents like POCl₃ and TFAA are corrosive and moisture-sensitive.

-

Sensitization: Aminopyridines are known skin sensitizers.[2] Double-gloving (Nitrile) and tyvek sleeves are recommended.

References

-

Corteva Agriscience. (2014). Process for the preparation of 4-amino-5-fluoro-3-halo-6-(substituted)picolinates.[1] U.S. Patent No.[1] 8,785,351. Link

-

Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl, a new auxin herbicide. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

-

Yerkes, C. N., et al. (2018). Rinskor™ active: A new arylpicolinate herbicide for rice. Outlooks on Pest Management, 29(1), 22-26. Link

-

Fifer, N. A., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction. Organic Process Research & Development, 23(10), 2166–2174. Link

-

Dow AgroSciences. (2013). 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid derivatives.[3][1][4] U.S. Patent No.[1] 8,609,855.[1] Link

Sources

Application Note: Methodologies for the Catalytic Hydrogenation of 4-Amino-3-fluoropicolinonitrile

Abstract: This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-Amino-3-fluoropicolinonitrile to its corresponding primary amine, 4-amino-3-fluoro-2-(aminomethyl)pyridine. The synthesis of this target molecule is of interest due to the prevalence of fluorinated aminopyridine scaffolds in pharmaceutical and agrochemical development.[1] This guide details the underlying reaction mechanisms, addresses the critical challenge of selectivity, and presents detailed, field-proven protocols using various catalytic systems. Safety procedures for handling high-pressure hydrogen and pyrophoric catalysts are thoroughly discussed to ensure operational integrity.

Introduction and Strategic Overview

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis. Catalytic hydrogenation stands out as the most atom-economical and environmentally benign method for this conversion.[2][3] The target molecule, 4-amino-3-fluoro-2-(aminomethyl)pyridine, is a valuable building block whose utility can be inferred from related structures used in the development of therapeutics and agricultural agents.[1]

The primary challenge in nitrile hydrogenation is controlling selectivity. The reaction proceeds through a reactive imine intermediate. If the newly formed primary amine attacks this intermediate, it leads to the formation of secondary and tertiary amine impurities, complicating purification and reducing yield.[2][4][5]

This guide provides researchers with the foundational knowledge and practical protocols to navigate these challenges, enabling the selective and efficient synthesis of the target primary amine.

Reaction Mechanism and Selectivity Control

The hydrogenation of a nitrile to a primary amine involves the sequential addition of two moles of hydrogen. The key to a successful reaction lies in ensuring the second hydrogenation step (imine to amine) is much faster than the intermolecular condensation reaction that leads to byproducts.

Figure 1: General reaction pathway for nitrile hydrogenation, illustrating the desired route to the primary amine and the competing side reaction leading to secondary amine formation.

Several factors are critical for maximizing selectivity towards the primary amine:

-

Catalyst Choice: The nature of the metal catalyst is the most important factor.[2] Different metals exhibit different affinities for the nitrile, imine, and amine functionalities.

-

Solvent: The choice of solvent can influence catalyst activity and the solubility of intermediates.

-

Additives: The addition of ammonia can suppress secondary amine formation by shifting the equilibrium away from the condensation reaction.[6] Conversely, acidic additives can protonate the primary amine product, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.[7]

-

Reaction Conditions: Temperature and hydrogen pressure must be carefully optimized to favor the desired reaction pathway.[2]

Catalyst Selection Guide

The selection of an appropriate catalyst is paramount. While numerous catalysts exist, a few are standard for nitrile reductions. The presence of a fluorine atom on the pyridine ring introduces the potential for a dehalogenation side reaction, particularly with palladium catalysts, which must be considered during optimization.

| Catalyst | Advantages | Disadvantages & Considerations | Typical Conditions |

| Raney® Nickel | Cost-effective, highly active, widely used in industry.[8] | Can be pyrophoric when dry.[4][9] May require higher pressures/temperatures. Selectivity can sometimes be moderate. | 50-150 °C, 500-1500 psi H₂, Alcoholic solvents. |

| Palladium (5-10% on Carbon) | Highly active, effective under milder conditions. | Prone to causing hydrogenolysis (de-amination or de-fluorination).[7][10] Often leads to secondary/tertiary amines without additives.[11] | 25-80 °C, 50-500 psi H₂, Various solvents (alcohols, THF, EtOAc). |

| Platinum (PtO₂ / Adam's Catalyst) | Generally good activity. Can offer better selectivity and less hydrogenolysis than palladium.[7] | More expensive than Ni or Pd. | 25-100 °C, 50-500 psi H₂, Acidic media (e.g., AcOH) or alcohols. |

| Rhodium (5% on Carbon/Alumina) | Can be highly selective for primary amines.[12] Effective for hydrogenating aromatic rings if desired. | High cost. Activity and selectivity are highly substrate-dependent. | 40-100 °C, 100-1000 psi H₂, Alcohols. |

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized starting points and must be optimized for the specific substrate, 4-Amino-3-fluoropicolinonitrile. All operations involving hydrogen gas and pyrophoric catalysts must be performed by trained personnel in a certified chemical fume hood.[13]

General Safety and Equipment Setup Workflow

A systematic approach to safety is non-negotiable for hydrogenation reactions.

Figure 2: Standard operational workflow for a high-pressure catalytic hydrogenation reaction, emphasizing safety checkpoints.

Protocol 1: Hydrogenation using Raney® Nickel

This method is a robust, classical approach suitable for scaling.

-

Materials:

-

4-Amino-3-fluoropicolinonitrile (1.0 eq)

-

Raney® Nickel (50% slurry in water, ~20-50% by weight of substrate)

-

Ethanol or Methanol (20-30 mL per gram of substrate)

-

Ammonia (optional, as 7N solution in MeOH, 1-2 eq)

-

-

Procedure:

-

Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with the reaction solvent (e.g., ethanol) three times, decanting the solvent each time. Never allow the catalyst to become dry, as it is pyrophoric.[9]

-

Reactor Charging: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the washed, solvent-wet Raney® Nickel.

-

Add the solvent (and optional ammonia solution), followed by the 4-Amino-3-fluoropicolinonitrile. The total volume should not exceed two-thirds of the vessel's capacity.

-

Reaction Execution: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~100 psi) and venting three times to remove all oxygen.

-

Perform a leak test with nitrogen at the target reaction pressure.

-

After a successful leak test, purge the system with hydrogen gas three times.

-

Pressurize the vessel to the desired pressure (starting point: 800-1000 psi).

-

Begin vigorous stirring and heat the reaction to the target temperature (starting point: 60-100 °C).

-

Monitor the reaction by observing the pressure drop on the hydrogen tank gauge. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen to a safe exhaust.

-

Purge the reactor with nitrogen three times.

-

Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition. Immediately transfer the used catalyst into a designated waste container under water.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.

-

Protocol 2: Selective Hydrogenation using Pd/C with an Acidic Additive

This protocol is designed to enhance selectivity for the primary amine by preventing byproduct formation.[7]

-

Materials:

-

4-Amino-3-fluoropicolinonitrile (1.0 eq)

-

5% or 10% Palladium on Carbon (Pd/C, ~5-10 mol%)

-

Methanol (20 mL per gram of substrate)

-

Sulfuric Acid (H₂SO₄, concentrated, 1.0 eq)

-

-

Procedure:

-

Reactor Charging: To a high-pressure hydrogenation vessel, add the Pd/C catalyst.

-

Add the methanol. Dissolve the 4-Amino-3-fluoropicolinonitrile in the methanol inside the vessel.

-

Cool the mixture in an ice bath. Slowly and carefully add the concentrated sulfuric acid. An exotherm will be observed.

-

Reaction Execution: Seal the reactor and follow the same purging and leak-testing procedure as described in Protocol 1.

-

Pressurize the vessel with hydrogen (starting point: 100-200 psi).

-

Stir the reaction vigorously at room temperature. Monitor for hydrogen uptake. Gentle heating (40-50 °C) may be required if the reaction is slow.

-

Work-up: After reaction completion, cool, vent, and purge as previously described.

-

Filter the reaction through Celite® to remove the catalyst.

-

The product is in the form of a salt. To isolate the free amine, cool the filtrate in an ice bath and slowly add a base (e.g., 50% aq. NaOH) until the pH is >12.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Troubleshooting and Optimization

| Observation | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction / Low Conversion | Insufficient catalyst activity or loading. Insufficient H₂ pressure or temperature. Catalyst poisoning. | Increase catalyst loading. Increase H₂ pressure and/or temperature incrementally. Ensure high-purity substrate and solvents. |

| Poor Selectivity (Mixture of Amines) | Condensation side reaction is dominant. | Add an acidic additive (Protocol 2). Add ammonia to the reaction mixture (Protocol 1). Lower the reaction temperature. Switch to a different catalyst (e.g., Rh/C). |

| Product Contains Toluene-like Byproduct | Hydrogenolysis (de-amination). | Use a less aggressive catalyst (e.g., PtO₂ instead of Pd/C).[7] Lower the reaction temperature and pressure. Use an acidic additive.[7] |

| Loss of Fluorine (Dehalogenation) | Hydrogenolysis of the C-F bond. | Avoid Pd/C catalysts if possible, or use under very mild conditions. Screen other catalysts like Raney Nickel, PtO₂, or specific Rh catalysts. Lower temperature and H₂ pressure. |

Conclusion

The catalytic hydrogenation of 4-Amino-3-fluoropicolinonitrile is a feasible and efficient method for producing the corresponding primary amine. Success hinges on the careful selection of the catalyst and reaction conditions to control selectivity and prevent unwanted side reactions such as the formation of secondary amines and potential dehalogenation. The protocols provided herein serve as robust starting points for process development. Rigorous adherence to safety procedures is essential for the successful and safe execution of these high-pressure reactions.

References

- Nitrile reduction - Wikipedia.

- Nitrile Reduction - Wordpress.

-

Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing). [Link]

-

A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

-

Catalytic Reduction of Nitriles. [Link]

-

Preparation of Amines: Reduction of Amides and Nitriles - JoVE. [Link]

-

Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. [Link]

-

Homogeneous Hydrogenation of Nitriles Catalyzed by Molybdenum and Tungsten Amides | ACS Catalysis - ACS Publications. [Link]

-

Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering. [Link]

-

Homogeneous Ru-based catalyst for the hydrogenation of benzonitrile to bnzylamine. [Link]

-

The palladium catalysed hydrogenation of multi-functional aromatic nitriles. [Link]

-

(PDF) Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]

-

Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Kinetics and continuous hydrogenation reactions of an iron homogeneous catalyst. [Link]

-

Hydrogenation Reactions - University of Pittsburgh. [Link]

-

Recent Advances of Pd/C-Catalyzed Reactions - MDPI. [Link]

-

(PDF) Hydrogenation of nitrile groups in HNBR with a rhodium catalyst - ResearchGate. [Link]

- US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google P

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

Platinum-Based Heterogeneous Catalysts for Nitrile Synthesis via Aerobic Oxidative Coupling of Alcohols and Ammonia - PMC. [Link]

-

Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. [Link]

-

Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]

-

The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. [Link]

-

The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchGate. [Link]

-

Parr Hydrogenation Apparatus Safety procedure. [Link]

-

Mechanistic proposal of surface reactions for heterogeneous nitrile... - ResearchGate. [Link]

-

De-risking hydrogenation - Sterling Pharma Solutions. [Link]

-

SAFETY PRECAUTION Safety Precaution of Hydrogen. [Link]

-

Raney nickel - Wikipedia. [Link]

-

Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. [Link]

-

Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

-

Yeast Alcohol Dehydrogenase Catalyzed Reduction of Nitriles to Amines - Drew University. [Link]

-

Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. [Link]

-

Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. [Link]

-

Kinetic modeling of the catalytic hydrogenation of nitrile esters to amino esters - SINTEF. [Link]

- US4739120A - Process for the hydrogenation of nitriles to primary amines - Google P

-

Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe>3>O>4> Nanoparticles for Water Purification. [Link]

-

Synthesis of Fmoc-protected Q4As via imidazolidinones 3 - ResearchGate. [Link]

-

Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. [Link]

- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 5. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sintef.no [sintef.no]

- 7. hidenanalytical.com [hidenanalytical.com]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. The palladium catalysed hydrogenation of multi-functional aromatic nitriles - Enlighten Theses [theses.gla.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. safety.pitt.edu [safety.pitt.edu]

Application Note: Scalable Synthesis of 4-Amino-3-fluoropicolinonitrile

Executive Summary

This guide details a scalable, two-step synthesis protocol for 4-Amino-3-fluoropicolinonitrile , a critical intermediate in the manufacturing of the RET kinase inhibitor Pralsetinib (BLU-667) . The procedure addresses the primary synthetic challenge: achieving high regioselectivity during the functionalization of the pyridine ring while maintaining process safety and yield on a kilogram scale.

The recommended route utilizes 2,4-dichloro-3-fluoropyridine as the starting material, leveraging the electronic directing effects of the fluorine substituent to drive selective amination at the C4 position, followed by a palladium-catalyzed cyanation at the C2 position.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize isomer formation and avoid hazardous nitration steps common in older pyridine functionalization routes.

Strategic Logic

-

Starting Material Selection: 2,4-Dichloro-3-fluoropyridine is commercially available and cost-effective. The C4-chlorine is significantly more electrophilic than the C2-chlorine due to the para-relationship with the ring nitrogen and the inductive effect of the adjacent fluorine, making it the preferred site for Nucleophilic Aromatic Substitution (

). -

Step 1: Regioselective Amination: Treatment with ammonia selectively displaces the C4-chloride. The steric bulk of the C3-fluorine atom further discourages attack at the C2 position, enhancing regiocontrol.

-

Step 2: C2-Cyanation: The remaining C2-chloride is converted to a nitrile using a Palladium-catalyzed cross-coupling (Buchwald modification), which is superior to traditional Rosenmund-von Braun conditions (CuCN at high temp) regarding safety and purification.

Reaction Scheme Visualization

Caption: Two-step regioselective synthesis pathway from 2,4-dichloro-3-fluoropyridine.

Detailed Experimental Protocols

Step 1: Regioselective Amination (Synthesis of 4-Amino-2-chloro-3-fluoropyridine)

Objective: Selectively install the amino group at the C4 position via

-

Reagents:

-

2,4-Dichloro-3-fluoropyridine (1.0 equiv)

-

Ammonium Hydroxide (28-30% aq., 10.0 equiv)

-

Solvent: Isopropanol (IPA) or Ethanol

-

-

Equipment: High-pressure reactor (Autoclave) or sealed pressure vessel (for gram scale).

Protocol:

-